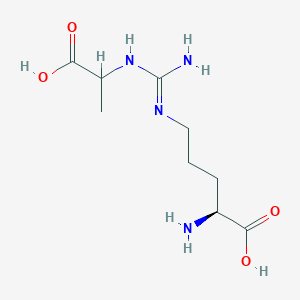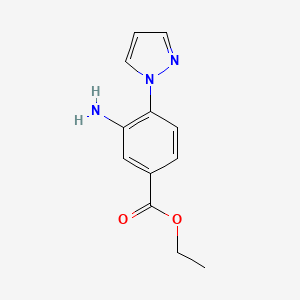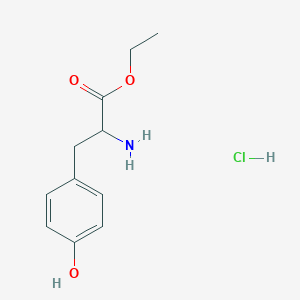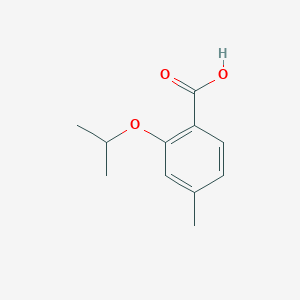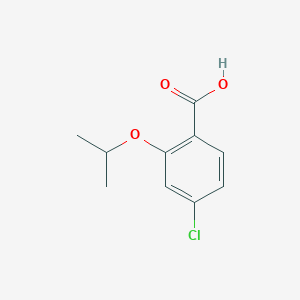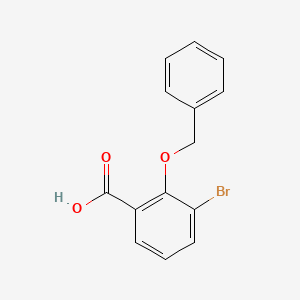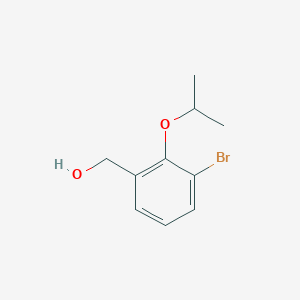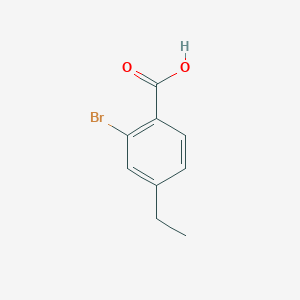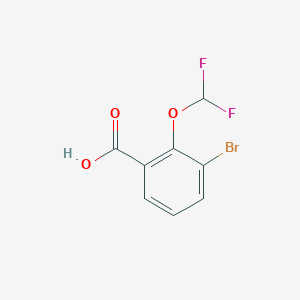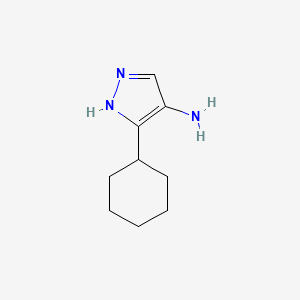![molecular formula C14H13BrO2 B6331517 [2-(Benzyloxy)-3-bromophenyl]methanol CAS No. 1275902-48-1](/img/structure/B6331517.png)
[2-(Benzyloxy)-3-bromophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzyloxy)-3-bromophenyl]methanol: is an organic compound with the molecular formula C14H13BrO2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with a bromine atom and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)-3-bromophenyl]methanol typically involves the bromination of [2-(Benzyloxy)phenyl]methanol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Benzyloxy)-3-bromophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [2-(Benzyloxy)-3-bromophenyl]methane using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 or KCN in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: [2-(Benzyloxy)-3-bromophenyl]methane.
Substitution: Azides or nitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: [2-(Benzyloxy)-3-bromophenyl]methanol serves as an intermediate in the synthesis of more complex organic molecules. It can be used to introduce benzyloxy and bromine functionalities into target compounds.
Biology and Medicine:
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways involving brominated aromatic compounds.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials that require specific functional groups for desired properties.
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)-3-bromophenyl]methanol depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its brominated aromatic structure may interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
[2-(Benzyloxy)-3-methoxyphenyl]methanol: Similar in structure but with a methoxy group instead of a bromine atom.
[2-(Benzyloxy)phenyl]methanol: Lacks the bromine substitution.
[2-(Benzyloxy)-3-chlorophenyl]methanol: Contains a chlorine atom instead of bromine.
Uniqueness:
- The presence of both benzyloxy and bromine groups in [2-(Benzyloxy)-3-bromophenyl]methanol makes it unique, providing specific reactivity and potential applications that differ from its analogs. The bromine atom can participate in unique substitution reactions, and the benzyloxy group can influence the compound’s solubility and reactivity.
Properties
IUPAC Name |
(3-bromo-2-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGOMUSGSXPEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
